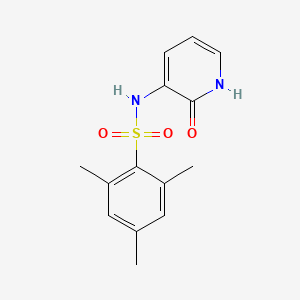

![molecular formula C14H19N3O2S B5524218 methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves intricate chemical reactions. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized through specific reactions involving various chemicals and characterized using methods like IR, Raman, and NMR (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction. For example, the study of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate revealed specific conformations like chair and boat conformations in the piperazine ring (Vanessa Renee Little et al., 2008).

Chemical Reactions and Properties

These compounds exhibit complex chemical behaviors. As an example, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into sheets or chains by hydrogen bonds, demonstrating intricate chemical reactions and properties (J. Portilla et al., 2007).

Physical Properties Analysis

The physical properties of related compounds are diverse and can be assessed through various methods. Studies involving similar compounds, like 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives, provide insights into their physical characteristics (Akshay D. Desai et al., 2005).

Chemical Properties Analysis

The chemical properties of these compounds are highlighted by their reactivity and interaction with other chemicals. For example, studies on similar compounds, like the synthesis and studies of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives, shed light on their chemical behavior and interactions (Akshay D. Desai et al., 2005).

科学的研究の応用

Synthesis and Antimicrobial Activities

Researchers have synthesized novel derivatives involving piperazine components to evaluate their antimicrobial activities. For instance, derivatives of 1,2,4-triazole and related compounds have been prepared to investigate their effectiveness against microorganisms, showing varying degrees of antimicrobial properties (Bektaş et al., 2010).

Crystallographic Studies

The crystal structures of related triazenes, including derivatives of methyl piperazine, have been determined through X-ray diffraction analysis. This research highlights the conformational aspects of piperazine rings and their structural implications (Little et al., 2008).

Chemical Synthesis and Applications

Various studies have focused on the chemical synthesis of piperazine derivatives and their applications. For example, the synthesis of 2,6-bridged piperazine-3-ones using N-acyliminium ion chemistry demonstrates the versatility of piperazine derivatives in creating complex molecular architectures (Veerman et al., 2003).

Luminescent Properties and Photo-induced Electron Transfer

The study of piperazine substituted naphthalimide compounds has shown interesting luminescent properties and photo-induced electron transfer mechanisms. These findings have implications for the development of pH probes and other photonic applications (Gan et al., 2003).

Palladium-catalyzed Couplings

Research into palladium-catalyzed Catellani-type couplings using methylating reagents has opened new pathways for the synthesis of ortho-methyl-arenes and heteroarenes. This methodology highlights the role of piperazine and related compounds in facilitating complex chemical transformations (Wilson, 2016).

特性

IUPAC Name |

methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-16-6-8-17(9-7-16)14(20)15-12-5-3-4-11(10-12)13(18)19-2/h3-5,10H,6-9H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVUQNNDLAMDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)NC2=CC=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196990 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

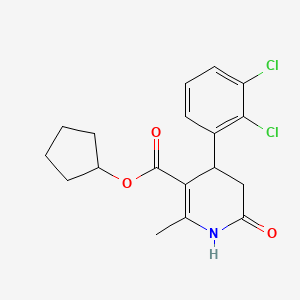

![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

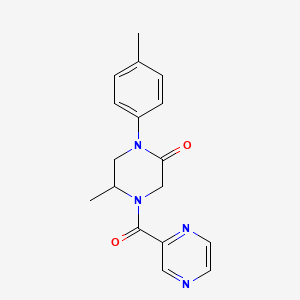

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)